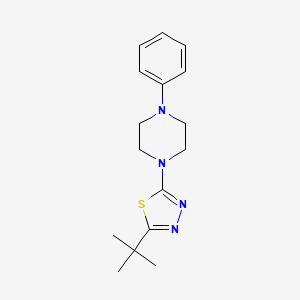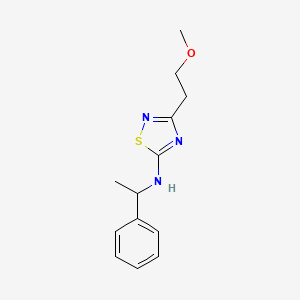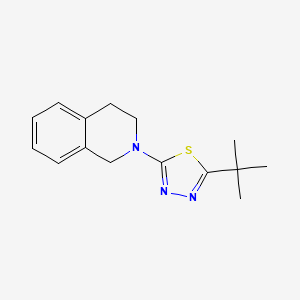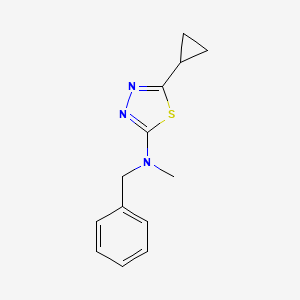
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine (TBTP) is a thiadiazole derivative that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It is an important chemical compound that has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. TBTP has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In
Scientific Research Applications
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been used in the synthesis of various peptides and peptidomimetics.
Mechanism of Action
The exact mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine binds to the active sites of enzymes, leading to the inhibition of their activity. The inhibition of enzyme activity can lead to the inhibition of the growth of certain bacteria and fungi, as well as the inhibition of the synthesis of certain peptides and peptidomimetics.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as the synthesis of certain peptides and peptidomimetics. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been found to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been found to have neuroprotective effects in rats.
Advantages and Limitations for Lab Experiments
The use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the reaction conditions for its synthesis can be difficult to control, and the reaction times can be lengthy.
Future Directions
Given its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences, there are numerous potential future directions for the use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. These include the further study of its ability to inhibit the growth of certain bacteria and fungi, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine as a drug delivery system. Finally, further research could be conducted to explore its potential applications in the synthesis of peptides and peptidomimetics.
Synthesis Methods
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a multi-step process that begins with the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperazine. The reaction proceeds through a series of steps, including the formation of a Schiff base, followed by the formation of an imine, and finally the formation of the desired product, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at a temperature of 80-100°C. The reaction is usually complete within 24 hours.
properties
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6432288.png)
![4-[4-(4-chlorophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B6432291.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)

